1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-
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Overview
Description
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines an indole core with a carboxamide group and a chlorinated phenylthio substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Chlorination and Thiolation: The chlorinated phenylthio substituent can be introduced through a series of halogenation and thiolation reactions
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenyl ring are replaced with other substituents. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with cell signaling pathways, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro- can be compared with other indole derivatives that possess similar structural features. Some similar compounds include:
1H-Indole-2-carboxamide: A simpler derivative without the chlorinated phenylthio substituent.
5-Chloro-1H-indole-2-carboxamide: A derivative with a chlorinated indole core but lacking the phenylthio group.
3-[(2-Amino-5-chlorophenyl)thio]-1H-indole: A compound with a similar phenylthio substituent but without the carboxamide group.
Properties
CAS No. |
540740-82-7 |
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Molecular Formula |
C15H11Cl2N3OS |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-(2-amino-5-chlorophenyl)sulfanyl-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-7-2-4-11-9(5-7)14(13(20-11)15(19)21)22-12-6-8(17)1-3-10(12)18/h1-6,20H,18H2,(H2,19,21) |
InChI Key |
ZTEYJAPWISRHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)N |
Origin of Product |
United States |
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